tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate
CAS No.: 2155852-48-3
Cat. No.: VC5623965
Molecular Formula: C11H16BrN3O2
Molecular Weight: 302.172
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2155852-48-3 |
|---|---|
| Molecular Formula | C11H16BrN3O2 |
| Molecular Weight | 302.172 |
| IUPAC Name | tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15(4)7-9-13-5-8(12)6-14-9/h5-6H,7H2,1-4H3 |
| Standard InChI Key | WZXJEWQBXSSNDY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)CC1=NC=C(C=N1)Br |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The IUPAC name tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate reflects its three primary structural components:
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A pyrimidine ring substituted with a bromine atom at the 5-position.
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A methylcarbamate group linked to the pyrimidine via a methylene bridge.
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A tert-butyl group providing steric bulk and stability to the carbamate moiety.
The compound’s SMILES notation (CC(C)(C)OC(=O)N(C)CC1=NC=C(C=N1)Br) and InChIKey (WZXJEWQBXSSNDY-UHFFFAOYSA-N) offer unambiguous representations for chemical databases and computational modeling.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆BrN₃O₂ |
| Molecular Weight | 302.172 g/mol |
| XLogP3 | 2.88 (estimated) |
| Topological Polar Surface Area | 79.46 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Optimization
Synthetic Routes
The primary synthesis involves reacting 5-bromopyrimidin-2-ylmethylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as pyridine or cesium carbonate . This carbamation reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of the Boc anhydride.
Example Protocol:
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5-Bromopyrimidin-2-ylmethylamine (10 mmol) is suspended in anhydrous tetrahydrofuran (THF).
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Di-tert-butyl dicarbonate (12 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol) are added sequentially.
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The mixture is stirred at 50°C for 48 hours, followed by purification via silica gel chromatography (hexane/ethyl acetate) .
Yields typically range from 40–63%, depending on reaction conditions . Side products often arise from over-Boc protection or debromination, necessitating careful stoichiometric control.
Table 2: Comparative Synthesis Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pyridine | THF | 20 | 63 |
| Cs₂CO₃ | DMF | 50 | 50.8 |
| DMAP | THF | 50 | 40 |
Physicochemical Properties
Solubility and Stability
Experimental solubility data for this compound remain unreported, but analogues like tert-butyl (5-bromothiazol-2-yl)carbamate exhibit moderate solubility in polar aprotic solvents (e.g., DMF, THF) and low solubility in water . The tert-butyl group enhances lipid solubility, as evidenced by its LogP (octanol-water) value of 2.88, predicting favorable membrane permeability.
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.58 (s, 9H, tert-butyl), 3.12 (s, 3H, N-CH₃), 4.45 (s, 2H, CH₂), 7.27 (s, 1H, pyrimidine-H).
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LCMS: [M+H]⁺ = 302.17, with characteristic isotopic peaks for bromine (1:1 ratio at m/z 302 and 304).
Applications in Drug Discovery
Intermediate for Kinase Inhibitors
The 5-bromopyrimidine scaffold is a cornerstone in designing tyrosine kinase inhibitors (e.g., imatinib analogs). The bromine atom serves as a leaving group for Suzuki-Miyaura cross-coupling reactions, enabling diversification at the 5-position.
Agrochemistry
Brominated pyrimidines are precursors to herbicides targeting acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid synthesis. The tert-butyl group improves metabolic stability in plant systems.
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